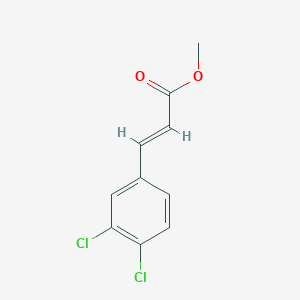
Methyl 3-(3,4-dichlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known by other names such as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 231.08 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density of the compound is 1.325±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Copolymerization in the Leather Industry
- Research Focus : Investigation of 4-Chlorophenyl acrylate (CPA) and its copolymerization with methyl acrylate for applications in the leather industry.
- Findings : The study found that as the CPA content in the copolymer increases, its thermal stability improves. This suggests potential applications in leather coatings where thermal stability is crucial.
- Source : Thamizharasi, S., Srinivas, G., Sulochana, N., & Reddy, B. (1999). Journal of Applied Polymer Science.
Corrosion Inhibition in Steel
- Research Focus : Examining the use of photo-cross-linkable polymers derived from 4-chlorophenyl acrylate derivatives for corrosion inhibition in steel.
- Findings : The polymers were found to be highly effective as corrosion inhibitors for mild steel in acidic environments, demonstrating potential applications in industrial corrosion protection.
- Source : Baskar, R., Kesavan, D., Gopiraman, M., & Subramanian, K. (2014). Progress in Organic Coatings.
Polymer Synthesis and Characterization
- Research Focus : Synthesizing and characterizing copolymers of 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate.
- Findings : The study offers insights into the synthesis and thermal properties of these copolymers, potentially informing their application in various industrial processes.
- Source : Mary, L., & Reddy, A. (1991). European Polymer Journal.
Air Pollution Control
- Research Focus : Exploring the removal of methyl acrylate, a toxic chemical, from waste gas using a biotrickling filter.
- Findings : This study demonstrates the efficiency of a biotrickling filter packed with ceramic particles for treating methyl acrylate waste gas, which is crucial for environmental safety and industrial hygiene.
- Source : Wu, H., Yin, Z., Quan, Y., Fang, Y., & Yin, C. (2016). Bioresource Technology.
Wirkmechanismus
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets after administration .
Result of Action
The effects would depend on the specific targets of the compound and how it alters their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(3,4-dichlorophenyl)acrylate. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
Eigenschaften
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

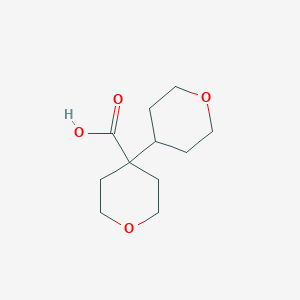
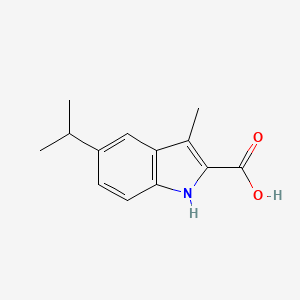
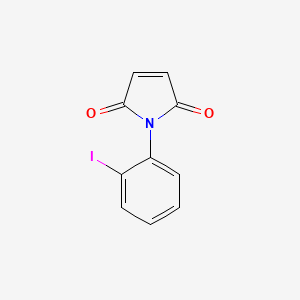
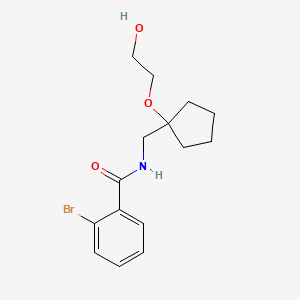
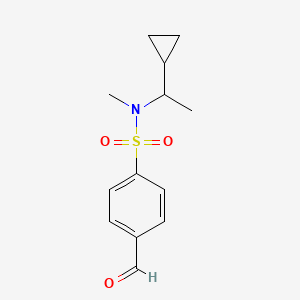
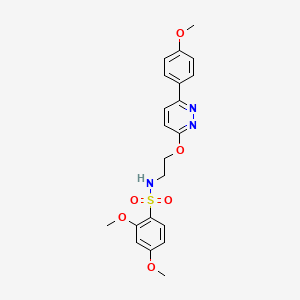

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)
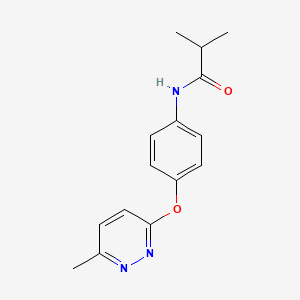

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)